N-isopropyl-2-(methylamino)acetamide
Description
Contemporary Significance of N-isopropyl-2-(methylamino)acetamide in Organic Synthesis
In the realm of organic synthesis, this compound serves as a crucial starting material or intermediate in the preparation of a range of target molecules. While detailed contemporary studies focusing solely on this compound's novel synthetic applications are not abundant in readily available literature, its utility is evident from its role as a precursor in the synthesis of various bioactive compounds.
One of the key applications of this acetamide (B32628) derivative lies in its use in the construction of larger molecules, particularly in the pharmaceutical and agrochemical industries. For instance, related N-aryl-N-isopropyl acetamide structures are important intermediates in the synthesis of herbicides. researchgate.net The presence of the reactive secondary amine allows for further functionalization, such as the introduction of aryl or heteroaryl groups, leading to a diverse array of chemical entities.
The synthesis of this compound itself can be achieved through various established methods of amide bond formation, a cornerstone of organic chemistry. researchgate.net These reactions are among the most frequently performed transformations in the synthesis of pharmaceuticals and other fine chemicals. pulsus.com
The Compound's Pivotal Role in Modern Drug Discovery and Development
The structural motif of this compound is of particular interest in the field of drug discovery. While specific blockbuster drugs containing this exact molecule are not prominently highlighted in publicly accessible research, its general classification as a chemical intermediate for anti-tumor drugs points to its significance. The acetamide functionality is a common feature in many biologically active compounds, contributing to their ability to interact with biological targets.
The development of novel therapeutic agents often involves the synthesis of libraries of related compounds to explore structure-activity relationships. Acetamide derivatives, including structures similar to this compound, are frequently synthesized and evaluated for their potential as inhibitors of various enzymes, such as butyrylcholinesterase, which is a target in Alzheimer's disease research. nih.govresearchgate.net Furthermore, the core acetamide structure is found in a variety of pharmacologically active molecules, including those with analgesic, anti-inflammatory, and antimicrobial properties. ontosight.ai
Recent research has also focused on the synthesis and biological evaluation of various substituted acetamide derivatives as potential therapeutic agents. For example, novel acetamide derivatives have been investigated as promising antagonists for the P2Y14 receptor, which is implicated in inflammatory diseases. nih.gov
Evolution of Research on Amide-Containing Scaffolds in Medicinal Chemistry
The amide bond is a fundamental structural unit in a vast number of biologically active molecules, including peptides, proteins, and a significant portion of small-molecule drugs. nih.govresearchgate.net Consequently, research into amide-containing scaffolds has been a central theme in the evolution of medicinal chemistry.
Historically, the focus was on the synthesis and incorporation of simple amide bonds to create molecules with desired biological activities. Over time, the understanding of the role of the amide group has become more nuanced. The amide bond's ability to act as both a hydrogen bond donor and acceptor, its conformational rigidity due to resonance, and its relative stability to metabolic degradation are key properties that medicinal chemists leverage in drug design. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-(methylamino)-N-propan-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-5(2)8-6(9)4-7-3/h5,7H,4H2,1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNMIIFWHFZEOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Isopropyl 2 Methylamino Acetamide and Its Analogues
Established Reaction Pathways for N-isopropyl-2-(methylamino)acetamide Synthesis
The construction of the this compound scaffold primarily involves the formation of two key amide bonds. Established methods rely on well-known amination and acylation reactions, which can be optimized for improved efficiency and scalability.
A primary route for the synthesis of this compound involves a two-step process. The first step is the formation of an intermediate, N-isopropyl-2-chloroacetamide, through the acylation of isopropylamine (B41738) with chloroacetyl chloride. This is a standard acylation reaction that proceeds readily.
The second step involves the amination of the N-isopropyl-2-chloroacetamide intermediate with methylamine. This nucleophilic substitution reaction, where the chlorine atom is displaced by the methylamino group, yields the final product.
An alternative and often more direct strategy is the coupling of N-methylglycine (sarcosine) with isopropylamine. This approach requires the use of a coupling agent to facilitate the formation of the amide bond. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). This method is widely used in peptide synthesis and can be adapted for the preparation of this compound.
Reductive amination represents another viable pathway. This method could involve the reaction of isopropylamine with a glyoxylic acid derivative, followed by reduction of the resulting imine and subsequent N-methylation. Alternatively, reacting N-methylglycine with acetone (B3395972) (a source of the isopropyl group) under reductive amination conditions could also yield the target molecule. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are known for their selectivity in reducing imines in the presence of other functional groups.
| Starting Materials | Reagents | Key Reaction Type | Product |
| Isopropylamine, Chloroacetyl chloride | Base (e.g., triethylamine) | Acylation | N-isopropyl-2-chloroacetamide |
| N-isopropyl-2-chloroacetamide, Methylamine | Base | Amination | This compound |
| N-methylglycine, Isopropylamine | Coupling agent (e.g., DCC, EDC) | Amide coupling | This compound |
| Isopropylamine, Glyoxylic acid derivative, Methylating agent | Reducing agent (e.g., NaBH3CN) | Reductive amination, N-methylation | This compound |
This table presents common established reaction pathways for the synthesis of this compound.
To enhance the efficiency and scalability of the synthesis of this compound, several factors in the reaction conditions can be optimized.
For the acylation-amination pathway, the choice of solvent is critical. Aprotic solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are typically used for the acylation step to prevent unwanted side reactions of the acid chloride. For the subsequent amination, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) can facilitate the nucleophilic substitution.
Temperature control is also essential. The acylation reaction is often performed at low temperatures (e.g., 0 °C) to control its exothermicity and minimize side product formation. The amination step may require heating to drive the reaction to completion, and the optimal temperature will depend on the reactivity of the specific substrates.
The choice of base in both steps is important for neutralizing the generated acid (HCl in the acylation step) and facilitating the nucleophilic attack in the amination step. Tertiary amines like triethylamine (B128534) or diisopropylethylamine (DIPEA) are commonly used as they are non-nucleophilic and easily removed during workup.
In the context of amide coupling reactions, the selection of the coupling agent and additives can significantly impact the yield and purity of the product. Optimization of the stoichiometry of the coupling agent and the reaction time is crucial to minimize side reactions such as racemization (if chiral starting materials are used) and the formation of N-acylurea byproducts when using carbodiimides.
| Parameter | Considerations for Optimization | Typical Conditions |
| Solvent | Polarity, aprotic/protic nature, boiling point | DCM, THF, DMF, Acetonitrile |
| Temperature | Control of exothermicity, reaction rate | 0 °C to reflux |
| Base | Strength, nucleophilicity, ease of removal | Triethylamine, DIPEA |
| Coupling Agent | Efficiency, minimization of side products | DCC, EDC, HOBt, HATU |
| Stoichiometry | Molar ratios of reactants and reagents | 1.0 to 1.5 equivalents of reagents |
| Reaction Time | Monitoring for completion to avoid degradation | 1 to 24 hours |
This table outlines key parameters for the optimization of synthetic conditions for this compound synthesis.
Advanced Synthetic Approaches to this compound Derivatives
Building upon the fundamental structure of this compound, advanced synthetic strategies allow for the creation of diverse derivatives with tailored properties. These approaches focus on strategic modifications of the core molecule and the generation of libraries of related compounds.
The this compound scaffold offers two primary sites for functionalization: the secondary amine and the amide nitrogen.
The secondary amine (the methylamino group) is a nucleophilic center that can undergo a variety of reactions. Alkylation with different alkyl halides can introduce a range of substituents, leading to tertiary amine derivatives. Acylation of this amine with various acyl chlorides or carboxylic acids (using coupling agents) can generate N-acyl derivatives. Furthermore, reductive amination with different aldehydes or ketones can be employed to introduce diverse alkyl groups.
The amide nitrogen, while less reactive, can also be functionalized. For instance, N-alkylation of the amide can be achieved under specific conditions, although it is generally more challenging than amine alkylation.
These functionalization strategies are instrumental in exploring the chemical space around the this compound core, allowing for the fine-tuning of its physicochemical properties.
The introduction of chirality into the this compound structure can be achieved through several stereoselective synthetic methods. If a chiral center is desired at the alpha-carbon of the acetamide (B32628) moiety, one could start with a chiral amino acid derivative instead of N-methylglycine. For example, using N-methyl-L-alanine as a starting material in an amide coupling reaction with isopropylamine would yield the corresponding chiral analogue.
The use of chiral auxiliaries is another powerful strategy. A chiral auxiliary can be temporarily attached to the glycine (B1666218) backbone, directing a subsequent alkylation or other bond-forming reaction to occur stereoselectively. The auxiliary is then removed to provide the enantiomerically enriched product.
Enzymatic resolution is also a viable approach. A racemic mixture of a suitable intermediate or the final product can be treated with a lipase (B570770) or another hydrolase that selectively reacts with one enantiomer, allowing for the separation of the two.
To efficiently generate a library of this compound analogues for screening purposes, both convergent and divergent synthetic strategies can be employed.
A divergent synthesis would start from a common intermediate, such as N-isopropyl-2-chloroacetamide. This intermediate can then be reacted with a diverse set of primary or secondary amines to generate a library of analogues with variations at the N-methylamino position.
A convergent synthesis, on the other hand, would involve the preparation of several building blocks that are then combined in the final steps. For example, a set of diverse N-alkylated glycines could be synthesized and then coupled with a variety of primary amines (including isopropylamine) to generate a library with diversity at both the N-alkyl and the amide positions.
Applications of N Isopropyl 2 Methylamino Acetamide in Medicinal Chemistry Development
N-isopropyl-2-(methylamino)acetamide as a Core Building Block for Drug Scaffolds
The utility of this compound as a foundational element in drug design stems from its adaptable chemical nature. The presence of a secondary amine, an amide, and an isopropyl group provides a platform for a variety of chemical modifications, allowing for the systematic exploration of chemical space and the optimization of pharmacological properties.
Integration into Diverse Heterocyclic Systems
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals due to their ability to interact with a wide range of biological targets. The secondary amine and the active methylene (B1212753) group in this compound serve as key reactive sites for the construction of various heterocyclic rings. While direct examples of the integration of this compound into diverse heterocyclic systems are not extensively detailed in publicly available literature, the principles of heterocyclic synthesis suggest its potential in forming a variety of ring structures. For instance, the secondary amine can participate in condensation reactions with dicarbonyl compounds or their equivalents to form nitrogen-containing heterocycles.
One can envision the reaction of this compound with a 1,3-dicarbonyl compound to yield a dihydropyrimidine (B8664642) or a related heterocyclic system. Similarly, reaction with α-haloketones could lead to the formation of substituted morpholinones or piperazinones, which are prevalent motifs in many bioactive molecules. The versatility of this building block allows for its incorporation into a wide array of heterocyclic scaffolds, thereby expanding the accessible chemical diversity for drug discovery programs.
Table 1: Potential Heterocyclic Systems from this compound
| Reactant | Potential Heterocyclic Product | Key Reaction Type |
|---|---|---|
| 1,3-Dicarbonyl Compound | Dihydropyrimidine derivative | Condensation |
| α-Haloketone | Substituted Morpholinone/Piperazinone | Cyclization |
| Isothiocyanate | Thiourea derivative (precursor to thiazolidinones) | Addition |
Utility in Combinatorial Chemistry and High-Throughput Synthesis
Combinatorial chemistry and high-throughput screening are powerful tools in modern drug discovery, enabling the rapid synthesis and evaluation of large libraries of compounds. nih.govnih.gov The structure of this compound is well-suited for these approaches. Its reactive amine and amide functionalities allow for its attachment to a solid support, a common strategy in solid-phase organic synthesis (SPOS). Once immobilized, the molecule can be systematically modified by reacting it with a diverse set of building blocks.
For example, the secondary amine can be acylated, alkylated, or used in reductive amination reactions with a library of aldehydes or carboxylic acids. The amide nitrogen can also be functionalized, further increasing the diversity of the resulting library. This parallel synthesis approach allows for the generation of thousands of distinct compounds in a short period. The resulting libraries can then be screened against a variety of biological targets to identify hit compounds with desired activities. While specific combinatorial libraries built from this compound are not prominently documented, its structural features make it an ideal candidate for such applications in the quest for new drug leads.
Design and Synthesis of Bioactive this compound Analogues
The modification of the this compound scaffold allows for the fine-tuning of its physicochemical and pharmacological properties. By systematically altering its structure, medicinal chemists can optimize its interaction with biological targets and improve its drug-like characteristics.
N-substituted Acetamides for Modulating Enzyme Activity
N-substituted acetamides are a common feature in many enzyme inhibitors, as the acetamide (B32628) group can participate in hydrogen bonding interactions with the active site of an enzyme. nih.gov Starting from this compound, a variety of N-substituted analogues can be synthesized to probe the structure-activity relationship (SAR) for a given enzyme target.
Table 2: Hypothetical N-substituted Analogues and their Potential Impact on Enzyme Inhibition
| Modification | Potential Impact on Activity | Rationale |
|---|---|---|
| Replacement of N-methyl with larger alkyl groups | Increased or decreased potency | Probing steric limits of the binding pocket |
| Introduction of aromatic rings | Enhanced binding through π-π interactions | Exploring additional binding interactions |
| Variation of the N-isopropyl group | Modulation of solubility and metabolic stability | Improving pharmacokinetic properties |
Hybrid Molecules Incorporating Thiazole (B1198619) and Pyrimidine (B1678525) Rings
The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has gained significant traction in drug design. nih.govresearchgate.net Thiazole and pyrimidine rings are privileged structures in medicinal chemistry, appearing in a wide range of drugs with diverse therapeutic applications. dntb.gov.ua The incorporation of the this compound moiety into hybrid molecules containing these heterocyclic systems offers a promising strategy for the development of novel therapeutic agents.
The synthesis of such hybrids could be achieved by reacting this compound with appropriately functionalized thiazole or pyrimidine derivatives. For example, a halo-substituted pyrimidine could undergo a nucleophilic substitution reaction with the secondary amine of this compound. Similarly, a thiazole ring bearing a carboxylic acid or an aldehyde group could be coupled to the amine functionality. While concrete examples of hybrid molecules containing this compound with thiazole and pyrimidine rings are not extensively reported, the synthetic accessibility and the known biological importance of these heterocyclic systems make this a compelling area for future research in drug discovery.
Pharmacological and Biological Evaluation of N Isopropyl 2 Methylamino Acetamide Derived Compounds
In Vitro Assessment of Biological Activities
The initial screening of a novel compound typically involves a series of in vitro assays designed to assess its general effects on cells and specific molecular components.
Cellular Proliferation and Cytotoxicity Studies
The first step in evaluating a new compound is often to determine its effect on cell viability and growth. Cytotoxicity assays, such as the MTT or MTS assay, are employed to measure the extent to which a compound is toxic to cells. These studies are crucial for identifying a concentration range for further experiments and for flagging compounds with high toxicity. For instance, studies on phenoxyacetamide derivatives have utilized the MTT assay to determine their cytotoxic activity against various human cancer cell lines, including MCF-7 and HepG2. nih.gov Similarly, the cytotoxicity of N-isopropyl acrylamide (B121943) (NIPAM), a related monomer, has been evaluated using MTS assays, which measure mitochondrial activity in living cells.
Enzyme Inhibition and Activation Assays
Many drugs exert their effects by modulating the activity of specific enzymes. Therefore, enzyme inhibition and activation assays are a cornerstone of pharmacological evaluation. These assays measure the ability of a compound to either block or enhance the function of a purified enzyme. For example, various acetamide (B32628) derivatives have been investigated as potential enzyme inhibitors. Substituted aryl benzylamines, developed from an N-acetamide scaffold, have been identified as potent inhibitors of 17β-hydroxysteroid dehydrogenase type 3. In the field of epigenetics, novel propargyl-linked bisubstrate analogs have been designed as tight-binding inhibitors for nicotinamide (B372718) N-methyltransferase (NNMT). nih.gov
Receptor Binding Assays
To identify compounds that interact with specific cellular receptors, receptor binding assays are utilized. These experiments measure the affinity of a compound for a particular receptor, often by competing with a known radiolabeled ligand. The binding affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). For example, N-(arylpiperazinoalkyl)acetamide derivatives have been synthesized and evaluated for their binding affinities to serotonin (B10506) (5-HT1A, 5-HT6, 5-HT7) and dopamine (B1211576) (D2) receptors. researchgate.net Similarly, novel congeners of anandamide, which incorporate aromatic hydroxyl groups, have been assessed for their binding affinity to brain cannabinoid receptors. nih.gov
Mechanistic Investigations of Action
Once a compound has demonstrated biological activity in initial in vitro screens, further studies are conducted to elucidate its mechanism of action at the molecular and cellular levels.
Identification of Molecular Targets and Binding Modes
Identifying the direct molecular target of a compound is a critical step in understanding its mechanism of action. This can be achieved through a variety of techniques, including affinity chromatography, genetic screens, and computational modeling. Docking studies, for instance, can predict how a compound might bind to the active site of a protein. For some acetamide derivatives, molecular modeling has been used to understand their binding modes to specific receptors. researchgate.net
Elucidation of Downstream Signaling Pathways and Cellular Responses
While the above methodologies provide a framework for the pharmacological and biological evaluation of novel compounds, it is important to reiterate that specific data for N-isopropyl-2-(methylamino)acetamide is not currently available in the public domain. Future research is required to determine the bioactivity of this specific chemical entity.
Studies on Apoptosis Induction and Cell Cycle Modulation
The potential of this compound and its derivatives to influence programmed cell death (apoptosis) and regulate the cell division cycle are critical areas of investigation in determining their therapeutic, particularly anticancer, applications. While direct studies on this compound are not extensively available in publicly accessible literature, research on structurally related acetamide and acetanilide (B955) compounds provides valuable insights into the potential mechanisms of action.
For instance, studies on other acetamide derivatives have demonstrated significant effects on cell cycle progression. One such related compound, propachlor (B1678252) (α-chloro-N-isopropyl-acetanilide), has been shown to have a pronounced inhibitory effect on the proliferation of L1210 mouse leukemia cells. Flow cytometric analysis revealed that treatment with propachlor leads to an accumulation of cells in the G1 phase of the cell cycle. This G1 arrest was observed to be dose-dependent, with a significant portion of the cell population halting progression at this checkpoint. Kinetic studies indicated that this accumulation begins approximately 10 hours post-treatment and continues for up to 44 hours. This suggests that compounds with a similar N-isopropyl acetamide scaffold could potentially interfere with the molecular machinery that governs the G1-S transition, a key regulatory point in cell division.
Furthermore, broader research into various substituted acetamide derivatives has highlighted their capacity to induce apoptosis in cancer cell lines. The induction of apoptosis is a hallmark of many effective chemotherapeutic agents. The mechanisms often involve the activation of caspase cascades, the cleavage of crucial cellular proteins like poly-(ADP-ribose)polymerase (PARP), and alterations in the expression of pro- and anti-apoptotic proteins. While specific data for this compound is not available, the established pro-apoptotic activity of other acetamides suggests that it and its derivatives are viable candidates for similar mechanistic studies.
Table 1: Effects of a Structurally Related Acetamide Compound on Cell Cycle
| Compound | Cell Line | Effect | Concentration | Duration (hours) |
| Propachlor | L1210 Mouse Leukemia | G1 Phase Arrest | 10 µM | 10 - 44 |
This table presents data for a structurally related compound to infer potential activity, due to the lack of direct studies on this compound.
In Silico Predictive Modeling in Biological Evaluation
Computational methods are indispensable tools in modern drug discovery, offering predictive insights into the biological and pharmacological properties of novel chemical entities like this compound. These in silico approaches can significantly streamline the research and development process by prioritizing compounds with favorable characteristics for further experimental validation.
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (such as this compound or its derivatives) into the binding site of a target protein. The goal is to predict the binding affinity and mode of interaction, which are crucial for the compound's biological activity.
For various acetamide derivatives, molecular docking studies have been instrumental in elucidating their mechanism of action. These studies typically involve identifying a relevant biological target, such as an enzyme or receptor implicated in a disease pathway. The acetamide derivative is then computationally "placed" into the active site of the target, and its binding energy is calculated. Lower binding energies generally indicate a more stable and potentially more potent interaction. For example, docking studies on other novel amide derivatives have successfully predicted their binding to enzymes like aspartic protease, a target in anti-leishmanial drug discovery.
Table 2: Illustrative Molecular Docking Parameters for Amide Derivatives Against a Hypothetical Target
| Compound Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Derivative A | Kinase X | -8.5 | ASP145, LYS33, VAL18 |
| Derivative B | Protease Y | -7.9 | GLU98, HIS41, CYS145 |
| Derivative C | Receptor Z | -9.2 | TYR112, PHE258, ARG345 |
This table is a hypothetical representation to illustrate the type of data generated from molecular docking studies, as specific data for this compound is not available.
Computational Assessment of Drug-Like Properties and Pharmacokinetic Profiles
Beyond target interaction, the success of a drug candidate is heavily dependent on its pharmacokinetic profile, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools play a vital role in predicting these properties early in the drug discovery pipeline, helping to identify compounds with favorable drug-like characteristics.
For a compound like this compound, computational models can predict a range of physicochemical and pharmacokinetic parameters. These predictions are often guided by established principles such as Lipinski's Rule of Five, which outlines molecular properties that are associated with good oral bioavailability.
Key ADME parameters that can be computationally assessed include:
Absorption: Prediction of oral absorption and bioavailability, often based on properties like molecular weight, lipophilicity (logP), and polar surface area (PSA).
Distribution: Estimation of how the compound will distribute throughout the body, including its ability to cross biological membranes like the blood-brain barrier.
Metabolism: Identification of potential sites of metabolic transformation by cytochrome P450 enzymes.
Excretion: Prediction of the likely routes and rates of elimination from the body.
Toxicity: Early assessment of potential toxic liabilities through predictive models for endpoints such as mutagenicity and cardiotoxicity.
Various online platforms and software packages are available to perform these predictions. For instance, the SwissADME web tool provides free and robust predictions for a wide array of physicochemical properties, pharmacokinetic parameters, and drug-likeness indicators. While specific predictive data for this compound would require a dedicated computational study, the general principles and available tools allow for a comprehensive in silico profiling of its potential as a drug candidate.
Table 3: Predicted Physicochemical and Drug-Likeness Properties (Illustrative)
| Property | Predicted Value | Lipinski's Rule of Five Compliance |
| Molecular Weight | ~130 g/mol | Yes (<500) |
| LogP | ~0.5 | Yes (<5) |
| Hydrogen Bond Donors | 2 | Yes (≤5) |
| Hydrogen Bond Acceptors | 2 | Yes (≤10) |
| Polar Surface Area | ~41 Ų | Favorable for absorption |
This table presents estimated values for this compound based on its structure and general principles of computational chemistry, intended for illustrative purposes.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Isopropyl 2 Methylamino Acetamide Derivatives
Correlating Structural Modifications with Biological Efficacy
Modifications of the N-isopropyl group: The size and lipophilicity of the substituent on the amide nitrogen can significantly impact biological activity. In many classes of biologically active amides, varying the alkyl substituent at this position can influence binding affinity to target proteins. For instance, replacing the isopropyl group with smaller (e.g., ethyl) or larger, more complex groups (e.g., cycloalkyl, aryl) can alter the steric and electronic profile of the molecule. Research on other N-alkylamides has shown that such changes can dramatically affect potency. nih.gov For example, in a series of N-alkyl-alpha,beta-dimethylcinnamamides, substitution on the alkyl group influenced their activity on the central nervous system. nih.gov
Modifications of the N-methyl group: The amino group in the 2-position of the acetamide (B32628) core offers another point for modification. Altering the N-methyl group to other alkyl groups (e.g., ethyl, propyl) or introducing cyclic structures (e.g., piperidine, morpholine) can impact the compound's polarity, basicity, and ability to form hydrogen bonds. These changes, in turn, can affect target engagement and pharmacokinetic properties. Studies on related N,N-disubstituted acetamides have demonstrated that such modifications can be leveraged to fine-tune activity and properties like lipophilicity and plasma protein binding. nih.govwustl.edu
A hypothetical SAR study could involve synthesizing a library of analogs and evaluating their biological activity. The data from such a study could be tabulated to highlight trends.
| Compound ID | R1 (at Amide N) | R2 (at Amino N) | Biological Activity (e.g., IC50, µM) |
|---|---|---|---|
| Parent | -CH(CH3)2 | -CH3 | - |
| Analog 1 | -CH2CH3 | -CH3 | - |
| Analog 2 | -Cyclohexyl | -CH3 | - |
| Analog 3 | -CH(CH3)2 | -CH2CH3 | - |
| Analog 4 | -CH(CH3)2 | -H | - |
This table represents a hypothetical structure for presenting SAR data for N-isopropyl-2-(methylamino)acetamide derivatives. The biological activity values are placeholders and would be determined through experimental testing.
Influence of Stereochemistry on Activity and Selectivity
Stereochemistry plays a pivotal role in the interaction of small molecules with chiral biological macromolecules such as proteins and nucleic acids. mdpi.com For derivatives of this compound, the introduction of a chiral center, for instance by substitution at the alpha-carbon of the acetamide moiety, would result in a pair of enantiomers. These enantiomers, while having identical chemical formulas and connectivity, can exhibit significantly different biological activities, potencies, and even different pharmacological effects. mdpi.com
One enantiomer may fit optimally into the binding site of a target protein, leading to a strong therapeutic effect, while the other enantiomer may have a weaker interaction or may even bind to a different, unintended target, potentially causing off-target effects. This stereoselectivity is a well-established principle in pharmacology. For example, in a study of 3-Br-acivicin isomers and their derivatives, only the isomers with a specific stereochemistry ((5S, αS)) displayed significant antiplasmodial activity, suggesting that their uptake might be mediated by a stereoselective transport system. mdpi.com
The differential activity of enantiomers can be quantified by the eudismic ratio, which is the ratio of the potencies of the more active (eutomer) to the less active (distomer) enantiomer. A high eudismic ratio indicates a high degree of stereospecificity in the drug-receptor interaction.
| Compound | Stereoisomer | Target Binding Affinity (e.g., Ki, nM) | Biological Activity (e.g., EC50, µM) |
|---|---|---|---|
| Alpha-methyl derivative | (R)-enantiomer | - | - |
| (S)-enantiomer | - | - | |
| Alpha-phenyl derivative | (R)-enantiomer | - | - |
| (S)-enantiomer | - | - |
This table illustrates how data on the influence of stereochemistry could be presented. The values are placeholders and would need to be determined experimentally.
Rational Design Principles Based on SAR Data
Rational drug design is a strategy that utilizes the knowledge of a biological target's structure and the SAR of lead compounds to design more potent and selective drugs. nih.gov Based on the SAR data from derivatives of this compound, several rational design principles could be established.
Targeting Specific Interactions: If SAR studies reveal that a particular functional group, for example, a hydrogen bond donor at a specific position, enhances activity, new analogs can be designed to optimize this interaction. This could involve introducing or modifying functional groups to form stronger hydrogen bonds, ionic interactions, or hydrophobic interactions with the target.
Improving Pharmacokinetic Properties: SPR data can guide the modification of the lead compound to improve its absorption, distribution, metabolism, and excretion (ADME) properties. For example, if a compound is too lipophilic, polar groups can be introduced to increase its water solubility. Conversely, if a compound has poor membrane permeability, its lipophilicity can be increased.
Bioisosteric Replacement: This strategy involves replacing a functional group in the molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or reducing its toxicity. For instance, a carboxylic acid group could be replaced with a tetrazole ring to maintain acidic properties while potentially improving metabolic stability.
The process of rational drug design is iterative, involving cycles of design, synthesis, and biological testing to refine the properties of the lead compound. nih.gov
Computational Chemistry in Predictive SAR Modeling
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of SAR and the design of new compounds with desired properties. nih.gov Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational technique used to correlate the chemical structure of compounds with their biological activity. nih.govacs.org
QSAR Modeling: A QSAR model is a mathematical equation that relates a set of molecular descriptors (numerical representations of the chemical structure) to the biological activity of a series of compounds. nih.govacs.org These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. nih.govacs.org
Molecular Docking: If the three-dimensional structure of the biological target is known, molecular docking can be used to predict the binding mode and affinity of this compound derivatives. nih.gov Docking programs place the ligand into the binding site of the protein and score the different binding poses based on a scoring function that estimates the binding free energy. This information can provide valuable insights into the key interactions between the ligand and the protein, guiding the design of new analogs with improved binding affinity.
Pharmacophore Modeling: A pharmacophore model is a three-dimensional arrangement of the essential features of a ligand that are required for biological activity. These features can include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. Pharmacophore models can be generated based on the structure of a known active ligand or a set of active compounds. These models can then be used to screen virtual libraries of compounds to identify new molecules that match the pharmacophore and are therefore likely to be active.
The integration of these computational methods can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally.
Therapeutic Potential and Disease Applications of N Isopropyl 2 Methylamino Acetamide Derivatives
Oncological Research and Development
The quest for novel and more effective cancer therapies has led to the investigation of a wide array of synthetic compounds. Among these, derivatives of N-isopropyl-2-(methylamino)acetamide have shown considerable promise due to their ability to interfere with cancer cell proliferation and survival through various mechanisms.
Anti-tumor and Antiproliferative Activity in Various Cancer Cell Lines
A significant body of research has demonstrated the potent anti-tumor and antiproliferative activities of this compound derivatives across a range of human cancer cell lines. These compounds have been shown to inhibit the growth of various cancer cells, highlighting their potential as broad-spectrum anticancer agents.
One area of focus has been on the development of Cyclin-Dependent Kinase (CDK) inhibitors. For instance, a series of 6-(2-(methylamino)ethyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine derivatives were synthesized and identified as potent CDK4/6 inhibitors. nih.govresearchgate.net One particular compound from this series, designated as 3c, displayed high potency with IC50 values of 0.710 nM for CDK4 and 1.10 nM for CDK6. researchgate.net This compound exhibited significant tumor growth inhibition in MCF-7 (breast cancer), Colo-205 (colon cancer), and A549 (lung cancer) xenograft models. nih.govresearchgate.net
Another study synthesized N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one moieties. nih.gov These compounds were evaluated for their in vitro antiproliferative activities against a panel of human cancer cell lines, including nasopharyngeal (NPC-TW01), lung carcinoma (H661), hepatoma (Hep3B), renal carcinoma (A498), and gastric cancer (MKN45). nih.gov Compound 18, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, was found to be the most active against the NPC-TW01 cell line with an IC50 value of 0.6 μM. nih.gov Further investigation revealed that this compound inhibited the proliferation of NPC-TW01 cells by altering cell division and causing an accumulation of cells in the S phase. nih.gov
Additionally, novel imatinib (B729) derivatives incorporating isatins and the phenylamino-pyrimidine pyridine (B92270) (PAPP) skeleton were synthesized and tested against A549 and K562 (chronic myeloid leukemia) cell lines. mdpi.comnih.gov In A549 cells, compounds 3a, 3c, and 3d demonstrated IC50 values of 7.2 μM, 6.4 μM, and 7.3 μM, respectively, proving to be significantly more potent than imatinib (IC50 = 65.4 μM). mdpi.comnih.gov
The antiproliferative effects of N-Alkylamides (NAAs) derived from Anacyclus pyrethrum have also been explored. A synthesized NAA, compound H-10, strongly inhibited the growth of B16 (melanoma), HepG2 (liver cancer), HeLa (cervical cancer), and HCT116 (colon cancer) cells. sciopen.com The most potent inhibitory effect was observed in HCT116 cells, where compound H-10 induced robust cell growth arrest in the G2 phase. sciopen.com
Furthermore, a series of novel compounds with imidazo[2,1-b]thiazole (B1210989) scaffolds were designed and evaluated for their cytotoxicity against HepG2 and MDA-MB-231 (breast cancer) cell lines. mdpi.com Compound 5l, 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide, emerged as a potential inhibitor against MDA-MB-231 with an IC50 of 1.4 μM, which was more potent than the reference drug sorafenib (B1663141) (IC50 = 5.2 μM). mdpi.com
| Compound ID | Cancer Cell Line | Activity (IC50) | Source |
| 3c | MCF-7, Colo-205, A549 | Potent CDK4/6 inhibition (0.710/1.10 nM) | nih.govresearchgate.net |
| 18 | NPC-TW01 | 0.6 μM | nih.gov |
| 3a | A549 | 7.2 μM | mdpi.comnih.gov |
| 3c | A549 | 6.4 μM | mdpi.comnih.gov |
| 3d | A549 | 7.3 μM | mdpi.comnih.gov |
| H-10 | HCT116 | Strong inhibition, G2 phase arrest | sciopen.com |
| 5l | MDA-MB-231 | 1.4 μM | mdpi.com |
Epidermal Growth Factor Receptor (EGFR) Inhibition in Cancer Therapy
The Epidermal Growth Factor Receptor (EGFR) is a crucial target in cancer therapy as its activation is essential for tumor growth and progression. nih.gov Dysregulation of EGFR signaling is a common feature in various cancers, including glioblastoma, non-small-cell lung cancer, and head and neck cancer. mdpi.com Consequently, the development of EGFR inhibitors has become a significant area of research.
Derivatives of this compound have been investigated for their potential to inhibit EGFR. The EGFR signaling pathway is complex, involving homo- or heterodimerization of the receptor, which stimulates the intracellular tyrosine kinase domain and activates downstream signaling cascades that control cellular growth and survival. mdpi.com EGFR inhibitors can be broadly categorized into monoclonal antibodies and small molecule tyrosine kinase inhibitors (TKIs). mdedge.commdedge.com TKIs, such as gefitinib (B1684475) and erlotinib (B232), compete with ATP to bind to the intracellular tyrosine kinase domain of EGFR, thereby suppressing its autophosphorylation and subsequent signaling. mdpi.com
Research has shown that certain imidazo[2,1-b]thiazole derivatives can act as dual inhibitors of the insulin-like growth factor receptor (IGF-IR) and EGFR. mdpi.com Furthermore, the deubiquitinating enzyme UBPY/USP8 has been identified as a negative regulator of EGFR down-regulation. nih.gov Overexpression of UBPY reduces the ubiquitination of EGFR and delays its degradation, suggesting that targeting such regulatory mechanisms could be a viable therapeutic strategy. nih.gov
The combination of EGFR inhibitors with other therapeutic agents is also being explored. For instance, combining HDAC inhibitors with an EGFR TKI like erlotinib has been shown to prevent the development of resistance in glioblastoma cells. mdpi.com
Neurological and Neurodegenerative Disease Applications
The progressive loss of structure and function of neurons characterizes neurodegenerative diseases, with oxidative stress and neuroinflammation being key mediators in their development. nih.gov Conditions such as Alzheimer's disease are multifactorial, involving amyloid plaque deposition, neurofibrillary tangles, and cholinergic dysfunction, making treatment particularly challenging. mdpi.com
Investigation of Neuroprotective Properties
Derivatives of acetamide (B32628) have demonstrated promising neuroprotective effects. For example, newly synthesized benzimidazole-containing acetamide derivatives have been shown to attenuate neuroinflammation and oxidative stress in a rat model of ethanol-induced neurodegeneration. nih.govnih.gov These compounds were found to ameliorate ethanol-induced oxidative stress, neuroinflammation, and memory impairment. nih.gov The benzimidazole (B57391) nucleus is known to exhibit antioxidant and free radical scavenging properties. nih.gov
Natural products and their chemical derivatives are also a source of neuroprotective agents. mdpi.com For instance, myrtenal–adamantane conjugates have shown excellent potential against Alzheimer's models. mdpi.com
Potential in Alzheimer's Disease and Related Conditions
In the context of Alzheimer's disease, the development of multi-target-directed ligands (MTDLs) has gained traction. mdpi.com These molecules are designed to simultaneously address multiple pathogenic mechanisms of the disease. Several N-alkylamino stilbene (B7821643) compounds have been developed that can target amyloid-beta (Aβ) aggregates and inhibit their formation. mdpi.com Some of these compounds were also found to rescue cells from Aβ-induced toxicity. mdpi.com
Metabolic Disorders and Energy Homeostasis
The role of this compound derivatives in metabolic disorders and energy homeostasis is an emerging area of research. While direct studies on this specific compound are limited, related structures have been investigated. For instance, the metabolic activation of the terminal N-methyl group of procarbazine, a structurally related compound, has been studied. nih.gov This research indicated the involvement of cytochrome P-450 in its metabolism, which leads to the formation of reactive intermediates that can bind to cellular macromolecules. nih.gov Further investigation is required to elucidate the potential impact of this compound derivatives on metabolic pathways and energy balance.
Modulation of Metabolic Pathways and Enzyme Interactions
Currently, there is a lack of specific research data detailing the modulation of metabolic pathways or direct enzyme interactions by this compound derivatives. The metabolic activation of some complex molecules containing an N-isopropyl-p-toluamide structure, such as procarbazine, has been studied, indicating the involvement of cytochrome P-450 in their metabolism. However, these findings cannot be directly extrapolated to this compound due to significant structural differences. Further investigation is required to understand if and how derivatives of this compound interact with metabolic enzymes and pathways.
Role in Obesity Regulation and Energy Balance
There is currently no scientific evidence to suggest a role for this compound derivatives in the regulation of obesity or energy balance. Research in this area has focused on other classes of molecules. A comprehensive understanding of the potential effects of this compound derivatives on weight management and energy homeostasis awaits dedicated future studies.
Antimicrobial and Antiparasitic Drug Discovery
The potential of acetamide derivatives in antimicrobial and antiparasitic drug discovery is an active area of research, although specific studies on this compound are not prominent.
No specific studies have been identified that investigate the activity of this compound derivatives against bacterial essential enzymes such as diadenylate cyclases. This remains a potential but unexplored area for research.
While research on this compound derivatives against Trypanosoma cruzi, the parasite responsible for Chagas disease, is not available, a structurally distinct compound, N-isopropyl oxamate (B1226882), has demonstrated trypanocidal activity. galaxypub.coarchivepp.com N-isopropyl oxamate acts as a competitive inhibitor of α-hydroxyacid dehydrogenase-isozyme II in T. cruzi. galaxypub.co Although N-isopropyl oxamate itself did not show trypanocidal effects, its ethyl ester prodrug was effective, suggesting that derivatives with improved cell penetration could be promising. galaxypub.coarchivepp.com This highlights that the isopropyl-amide moiety can be a feature in molecules with antiparasitic potential, though further research is needed to see if this applies to this compound derivatives.
**Table 1: Investigated Activity of a Structurally-Related Isopropyl-Containing Compound Against *Trypanosoma cruzi***
| Compound Name | Target Enzyme | Activity | Reference |
|---|---|---|---|
| N-isopropyl oxamate | α-hydroxyacid dehydrogenase-isozyme II | Competitive inhibitor | galaxypub.co |
| Ethyl ester of N-isopropyl oxamate | Not specified | Trypanocidal (in vitro and in vivo) | archivepp.com |
Other Emerging Therapeutic Areas
While direct evidence for this compound derivatives is scarce, the broader class of acetamide derivatives has shown promise in other therapeutic areas, notably as anti-inflammatory agents. galaxypub.coarchivepp.comarchivepp.comgalaxypub.co
A review of various acetamide derivatives indicates their potential as selective cyclooxygenase-II (COX-II) inhibitors. galaxypub.coarchivepp.comarchivepp.com COX-II is a key enzyme in the inflammatory pathway, and its inhibition can alleviate pain and swelling associated with conditions like arthritis. galaxypub.coarchivepp.comarchivepp.com The development of acetamide-based molecules as selective COX-II inhibitors is an active area of research aimed at producing anti-inflammatory drugs with fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). galaxypub.coarchivepp.comarchivepp.com
Given that the acetamide scaffold is a common feature in many biologically active compounds, it is plausible that derivatives of this compound could be synthesized and evaluated for their anti-inflammatory properties. However, without specific experimental data, this remains a speculative but potentially fruitful area for future drug discovery efforts.
Table 2: Potential Therapeutic Applications of the Broader Acetamide Derivative Class
| Therapeutic Area | Mechanism of Action | Potential Application | Reference |
|---|---|---|---|
| Anti-inflammatory | Selective COX-II Inhibition | Arthritis, Pain Relief | galaxypub.coarchivepp.comarchivepp.com |
Future Perspectives and Research Directions for N Isopropyl 2 Methylamino Acetamide
Integration of Advanced Technologies in Synthesis and Screening
The efficiency with which researchers can synthesize and test new molecules is a critical driver of drug discovery. For N-isopropyl-2-(methylamino)acetamide and its derivatives, the integration of advanced technologies is poised to accelerate the pace of research. Modern synthetic methods offer significant advantages over traditional batch chemistry, providing greater control, speed, and scalability.
High-throughput screening (HTS) is an essential tool for evaluating large libraries of compounds against biological targets. nih.govresearchgate.net This process uses automation and miniaturized assays to rapidly assess the activity of thousands of molecules. nih.gov For this compound, HTS allows for the swift identification of analogues with desired biological effects, forming the foundation of structure-activity relationship (SAR) studies. The evolution of HTS has shifted focus from sheer quantity to include higher quality, more physiologically relevant assays to improve the chances of identifying viable drug candidates. nih.gov
| Technology | Application for this compound | Key Advantages |
| Flow Chemistry | Continuous, scalable production of the core molecule and its analogues. | Enhanced safety, higher yields, and superior purity. |
| Automated Synthesis | Rapid generation of diverse chemical libraries based on the core structure. | Increased throughput for exploring chemical space. |
| High-Throughput Screening (HTS) | Mass screening of compound libraries to identify initial "hits". | Speed, miniaturization, and large-scale data analysis. researchgate.net |
| Mass Spectrometry (MS) Screening | Label-free detection of compound-target interactions. | Reduces false positives and accelerates hit confirmation. nih.gov |
Exploration of Novel Biological Targets and Therapeutic Mechanisms
A comprehensive understanding of how this compound interacts with biological systems is fundamental to unlocking its full therapeutic potential. While initial research may pinpoint a primary target, exploring a wider range of interactions can reveal new applications and provide a more complete picture of its mechanism of action.
Translational Research and Preclinical Development Considerations
Translating a promising compound from the laboratory to clinical application is a complex, multi-stage process. For this compound, a critical phase involves rigorous preclinical development to evaluate its potential as a drug candidate. This stage focuses on optimizing its pharmacological properties and assessing its behavior in biological systems.
A key area of focus is the compound's ADME profile, which stands for Absorption, Distribution, Metabolism, and Excretion. patsnap.com These pharmacokinetic properties determine how the compound reaches its target in the body and how it is eventually cleared. patsnap.com Modifying the chemical structure to improve solubility, metabolic stability, and bioavailability is a central goal of this phase. patsnap.com Efficacy must then be demonstrated in relevant in vivo models that mimic human disease, providing crucial data on whether the compound is likely to be effective in patients.
| Preclinical Stage | Key Objective for this compound |
| Lead Optimization | To iteratively modify the chemical structure to enhance potency, selectivity, and ADME properties. patsnap.com |
| In Vivo Efficacy | To demonstrate a therapeutic effect in validated animal models of a specific disease. |
| Biomarker Development | To identify measurable indicators that can track the compound's biological activity and therapeutic effect. |
| CMC (Chemistry, Manufacturing, and Controls) | To develop a reliable, scalable, and cost-effective process for producing the final drug candidate. |
Addressing Challenges in Lead Optimization and Drug Development Pipelines
The drug development pipeline is an iterative cycle of designing, synthesizing, and testing new compounds to transform a "lead" into a viable drug candidate. patsnap.com This process, known as lead optimization, aims to improve a molecule's therapeutic potential while minimizing potential adverse effects. patsnap.com
A cornerstone of this effort is the analysis of the Structure-Activity Relationship (SAR), which studies how changes in a molecule's chemical structure affect its biological activity. nih.gov This allows medicinal chemists to make rational, data-driven decisions to enhance desired properties. As the compound progresses, navigating the regulatory landscape and securing intellectual property through patents become equally critical. The entire process benefits from a multidisciplinary approach, combining expertise in chemistry, biology, pharmacology, and computational sciences to overcome the numerous challenges inherent in drug discovery. patsnap.com
Q & A
Basic: What are the key synthetic routes for N-isopropyl-2-(methylamino)acetamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves a multi-step approach:
Formamide Activation: React N-isopropylformamide with hydrochloric acid to form N-isopropylformamide hydrochloride.
Amide Coupling: Treat the intermediate with N-methylethylenediamine under controlled pH (e.g., 8–9) to generate the acetamide backbone.
Hydrochloride Formation: React the product with hydrogen chloride to yield the final hydrochloride salt .
Optimization Tips:
- Use anhydrous solvents (e.g., dichloromethane) to minimize side reactions.
- Monitor temperature (20–25°C) during coupling to avoid decomposition.
- Purify intermediates via recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) .
Basic: How can researchers confirm the structural integrity and purity of this compound?
Answer:
Spectroscopic Techniques:
- NMR: Compare - and -NMR spectra with reference data. Key signals include methyl groups (δ 1.0–1.5 ppm) and amide carbonyl (δ ~170 ppm) .
- IR: Confirm the presence of amide I (~1650 cm) and N–H stretching (~3300 cm) .
Purity Assessment: - HPLC: Use a C18 column with a mobile phase (e.g., water/acetonitrile + 0.1% TFA) to quantify impurities (<1%) .
- Mass Spectrometry: Verify molecular ion peaks (e.g., [M+H] at m/z 166.65 for the hydrochloride salt) .
Advanced: How can researchers resolve contradictions in reported toxicity data for this compound derivatives?
Answer:
Methodological Approach:
Hazard Reassessment: Cross-reference EU Regulation 1272/2008 classifications (e.g., Skin Sens. 1, H317) with experimental data .
In Vitro Testing: Conduct Ames tests (mutagenicity) and OECD 429 (skin sensitization) assays to validate hazards .
Exposure Route Analysis: Use in silico tools (e.g., QSAR models) to predict toxicity pathways and reconcile discrepancies .
Case Example: Flufenacet (structurally similar) shows aquatic chronic toxicity (ECHA Class 1); compare degradation products to assess environmental risks .
Advanced: What experimental strategies are recommended for studying the structure-activity relationship (SAR) of this compound in medicinal chemistry?
Answer:
SAR Workflow:
Derivatization: Syntify analogs (e.g., replace isopropyl with cyclopropyl or modify the methylamino group) .
Biological Screening: Test against targets (e.g., neurotransmitter receptors) using radioligand binding assays .
Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for imidazoquinazoline-like targets .
Key Findings:
- Thioacetamide derivatives show enhanced anticancer activity via kinase inhibition .
- Substitution at the phenyl ring (e.g., fluorine) improves herbicide selectivity .
Advanced: How can researchers address challenges in achieving high yields during large-scale synthesis of this compound?
Answer:
Process Optimization:
- Catalysis: Use Pd(PPh) in Suzuki-Miyaura couplings for aryl functionalization (yield >75%) .
- Solvent Selection: Replace dioxane with ethanol/water mixtures to improve solubility and reduce costs .
- Workup Efficiency: Employ centrifugal partition chromatography (CPC) for scalable purification .
Case Study: A 100-g scale synthesis achieved 82% yield using microwave-assisted heating (80°C, 30 min) .
Basic: What are the solubility and stability considerations for handling this compound in laboratory settings?
Answer:
Solubility Profile:
- High Solubility: In polar solvents (water, methanol) due to hydrochloride salt formation .
- Low Solubility: In non-polar solvents (hexane, ether) .
Stability Guidelines: - Store at 2–8°C under inert gas (N) to prevent hydrolysis.
- Avoid prolonged exposure to light (use amber glassware) .
Advanced: How can researchers leverage in silico tools to predict the biological targets of this compound?
Answer:
Computational Strategies:
Pharmacophore Modeling: Use Schrödinger Phase to identify key interactions (e.g., hydrogen bonding with amide groups) .
Machine Learning: Train models on ChEMBL data to predict activity against GPCRs or ion channels .
ADMET Prediction: SwissADME estimates bioavailability (%F >50) and blood-brain barrier penetration (logBB <0.3) .
Validation: Compare predictions with experimental data from kinase inhibition assays .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
Safety Measures:
- PPE: Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of HCl fumes .
- Spill Management: Neutralize acid residues with sodium bicarbonate before disposal .
First Aid: Rinse exposed skin with water for 15 minutes; seek medical attention for persistent irritation .
Advanced: What analytical techniques are recommended for resolving synthetic impurities in this compound?
Answer:
Impurity Profiling:
- LC-MS/MS: Identify byproducts (e.g., unreacted intermediates) with a Q-TOF detector .
- X-ray Crystallography: Resolve stereochemical ambiguities in crystalline impurities .
Case Example: A 3% impurity (N-isopropylformamide) was reduced to <0.5% via gradient HPLC (5–95% acetonitrile over 30 min) .
Advanced: How can researchers design experiments to elucidate the metabolic pathways of this compound in vivo?
Answer:
Methodology:
Radiolabeling: Synthesize -labeled compound for tracking metabolite distribution .
Microsomal Assays: Incubate with liver microsomes (human/rat) and analyze via LC-MS to identify phase I/II metabolites .
In Vivo Studies: Administer to model organisms (e.g., rodents) and collect plasma/urine for pharmacokinetic analysis .
Key Insight: Methylamino groups may undergo N-demethylation, forming primary amine metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
